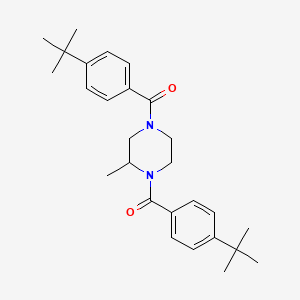

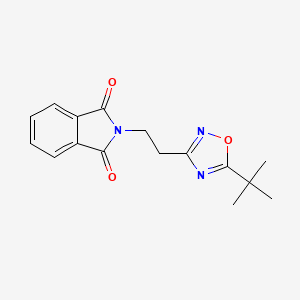

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide is a synthetic molecule that appears to be designed for biological activity, potentially as an antimicrobial or antipsychotic agent. The structure of the compound suggests it is a quinolone derivative, a class of compounds known for their broad-spectrum antibiotic properties, and it contains a piperazine ring, which is often seen in pharmaceuticals for various therapeutic effects .

Synthesis Analysis

The synthesis of related quinolone derivatives typically involves the coupling of a quinoline amine with a carboxylic acid derivative, such as furan-2-carbonyl chloride, in a suitable solvent like propan-2-ol . The resulting carboxamide can undergo further reactions, including thioamide formation and subsequent oxidation to yield compounds with a thiazoloquinoline framework . For the specific compound , the synthesis would likely involve a similar initial coupling step, followed by the introduction of the phenethylacetamide moiety through additional synthetic transformations.

Molecular Structure Analysis

The molecular structure of this compound includes several pharmacophores: the quinoline ring system, known for its antibacterial activity; the piperazine ring, which is common in psychotropic drugs; and the furan ring, which can contribute to various biological activities. The presence of an acetamide group suggests potential for interactions with biological targets, possibly through hydrogen bonding or other non-covalent interactions .

Chemical Reactions Analysis

Quinolone derivatives can undergo a variety of chemical reactions. Electrophilic substitution reactions such as nitration, bromination, formylation, and acylation can be performed on the quinoline ring system . Nucleophilic substitution reactions are also characteristic for these compounds, and quaternization with alkylating agents like methyl iodide can occur, particularly on the piperazine nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its functional groups and overall molecular architecture. The quinoline and piperazine rings are likely to impart a degree of rigidity to the molecule, affecting its conformational behavior. The presence of the furan ring and the phenethylacetamide side chain could influence the compound's lipophilicity, which in turn would affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) . The compound's solubility in various solvents, melting point, and stability under different conditions would be key physical properties to consider in the development of a pharmaceutical agent.

科学的研究の応用

Cytotoxic Agents : A study explored functionalized N-(2-oxyiminoethyl)piperazinyl quinolones, which have structural similarities to the specified compound, as potential anticancer drug candidates. These compounds showed cytotoxic activity against cancer cell lines, suggesting their potential as new class of anticancer agents (Rajabalian, Foroumadi, Shafiee, & Emami, 2007).

Anti-Inflammatory Properties : Research on quinoxaline derivatives, which include the structural framework of the specified compound, led to the identification of compounds with significant anti-inflammatory properties in vivo. This was particularly notable in a rat model of carrageenan-induced paw edema (Smits, Lim, Hanzer, Zuiderveld, Guaita, Adami, Coruzzi, Leurs, & de Esch, 2008).

Antibacterial Activity : A study investigated 7-piperazinylquinolones with a functionalized 2-(furan-3-yl)ethyl moiety for their antibacterial activity. These compounds exhibited significant antibacterial activity, modulated by the nature of the functionality on the ethyl spacer and the type of side chain on the quinolone ring (Foroumadi, Mohammadhosseini, Emami, Letafat, Faramarzi, Samadi, & Shafiee, 2007).

Synthesis and Characterization : A paper described the synthesis and characterization of Terazosin hydrochloride and its derivatives, including compounds structurally related to the queried chemical. The study also evaluated the antibacterial activity of these derivatives (Kumar, Kumar, & Mazumdar, 2021).

Heterocyclic Synthesis : Research on the synthesis of thiazolo[5,4-f]quinoline derivatives, including compounds similar to the specified chemical, was conducted. The study involved electrophilic substitution reactions and nucleophilic substitution involving the quinoline ring (El’chaninov & Aleksandrov, 2017).

Metal Complexes and Applications : A study explored the formation of metal complexes with quinolones, which are structurally related to the specified compound. The interaction with metal ions was found to have important consequences for the solubility, pharmacokinetics, bioavailability, and antimicrobial activity of quinolones (Uivarosi, 2013).

作用機序

The mechanism of action of this compound isn’t clear from the available information. If it’s a bioactive compound, its mechanism of action would depend on its interactions with biological targets in the body. Unfortunately, without more specific information, it’s difficult to predict what these interactions might be .

将来の方向性

特性

IUPAC Name |

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O4/c33-26(29-14-13-21-6-2-1-3-7-21)20-36-23-9-4-8-22-11-12-25(30-27(22)23)31-15-17-32(18-16-31)28(34)24-10-5-19-35-24/h1-12,19H,13-18,20H2,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCBUOJDKQBRNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC=C3OCC(=O)NCCC4=CC=CC=C4)C=C2)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2541595.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-phenylacetonitrile](/img/structure/B2541599.png)

![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclopropanecarboxamide](/img/structure/B2541601.png)

![10-{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2541606.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2541607.png)

![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2541610.png)

![N-(4-fluorobenzyl)-3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2541613.png)